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Compound of Interest

Compound Name: 4-Chloro-5-methoxyquinazoline

Cat. No.: B576197

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-5-methoxyquinazoline,
a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. This
document details its chemical and physical properties, synthesis, reactivity, and its application
in the development of potent inhibitors of key signaling pathways implicated in cancer.

Chemical and Physical Properties

4-Chloro-5-methoxyquinazoline is a substituted quinazoline derivative that serves as a
crucial intermediate in medicinal chemistry. Its reactivity is primarily dictated by the electrophilic
nature of the C4 position, which is activated by the electron-withdrawing effect of the adjacent
nitrogen atom, making the chloro group an excellent leaving group for nucleophilic aromatic
substitution (SNAr) reactions.

Table 1: Physicochemical Properties of 4-Chloro-5-methoxyquinazoline
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Property Value Reference
CAS Number 179246-14-1 [1]
Molecular Formula CoH7CIN20 [1]
Molecular Weight 194.62 g/mol [1]
Appearance Typically a crystalline solid
Soluble in organic solvents
Solubility such as ethanol and dimethyl
sulfoxide.
Melting Point No data available
Boiling Point No data available
SMILES COclccec2clc(nen2)Cl

Synthesis

The synthesis of 4-chloro-5-methoxyquinazoline typically originates from appropriately

substituted anthranilic acid derivatives. The general strategy involves the formation of the

quinazolinone ring system followed by chlorination.

General Synthetic Workflow:

The synthesis generally follows a two-step process:

o Cyclization: Reaction of a 2-amino-6-methoxybenzoic acid derivative with a formamide

equivalent to construct the 5-methoxyquinazolin-4(3H)-one core.

» Chlorination: Conversion of the quinazolinone to the 4-chloroquinazoline using a chlorinating

agent such as phosphorus oxychloride (POCIs) or thionyl chloride (SOCI2).
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Caption: General synthetic workflow for 4-Chloro-5-methoxyquinazoline.
Experimental Protocol: Synthesis from Substituted Anthranilic Acid (General Procedure)

o Step 1: Synthesis of 5-Methoxyquinazolin-4(3H)-one A mixture of 2-amino-6-methoxybenzoic
acid and an excess of formamide is heated at 130-140°C for several hours.[2] The reaction
progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction
mixture is cooled, and the product is precipitated by the addition of water. The solid is
collected by filtration, washed with water, and dried to yield 5-methoxyquinazolin-4(3H)-one.

o Step 2: Synthesis of 4-Chloro-5-methoxyquinazoline 5-Methoxyquinazolin-4(3H)-one is
suspended in a suitable solvent like toluene, and a chlorinating agent such as phosphorus
oxychloride (POCIs) or thionyl chloride (SOCI2) is added. A catalytic amount of
dimethylformamide (DMF) may be used to facilitate the reaction. The mixture is heated to
reflux for several hours until the starting material is consumed (monitored by TLC). After
cooling, the excess chlorinating agent is removed under reduced pressure. The residue is
carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate
solution). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the
organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to
yield 4-chloro-5-methoxyquinazoline. Further purification can be achieved by
recrystallization or column chromatography.
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Reactivity and Applications in Drug Discovery

The primary utility of 4-chloro-5-methoxyquinazoline in drug discovery lies in its susceptibility
to nucleophilic aromatic substitution (SNAr) at the C4 position.[3] This allows for the facile
introduction of various amine-containing fragments, a key step in the synthesis of a wide range
of kinase inhibitors.
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Caption: Nucleophilic aromatic substitution on 4-Chloro-5-methoxyquinazoline.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Aniline (General Procedure)
This protocol is adapted from the synthesis of Erlotinib, a well-known EGFR inhibitor.
e Materials:

o 4-Chloro-5-methoxyquinazoline

o Substituted aniline (e.g., 3-ethynylaniline)

o Isopropanol or another suitable protic solvent

o A suitable base (e.g., pyridine, N,N-diisopropylethylamine - DIPEA)
e Procedure:

o To a suspension of 4-chloro-5-methoxyquinazoline (1.0 equivalent) in isopropanol, add
the substituted aniline (1.0-1.2 equivalents).
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o The reaction mixture is heated to reflux (typically around 80-90°C) and stirred for several
hours under an inert atmosphere (e.g., nitrogen).

o The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to
room temperature, which may induce precipitation of the product.

o If a precipitate forms, it is collected by filtration and washed with cold isopropanol.

o If no precipitate forms, the solvent is removed under reduced pressure. The residue can
be purified by column chromatography on silica gel or by recrystallization from a suitable
solvent to yield the desired 4-anilino-5-methoxyquinazoline derivative.

Biological Activity: Targeting Kinase Signaling
Pathways

4-Anilinoquinazoline derivatives are a well-established class of tyrosine kinase inhibitors (TKIs).
They typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the
kinase domain and preventing the phosphorylation of downstream substrates. The quinazoline
core acts as a scaffold that mimics the adenine ring of ATP, while the aniline moiety provides
crucial interactions that determine the inhibitor's potency and selectivity.

Many inhibitors synthesized from chloroquinazoline precursors target the Vascular Endothelial
Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) signaling
pathways, which are critical for tumor growth, proliferation, and angiogenesis.
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Caption: Mechanism of action of 4-anilinoquinazoline-based kinase inhibitors.

Table 2: Examples of Quinazoline-Based Kinase Inhibitors and their Biological Activity
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Compound ]
Target Kinase(s) ICs0 Value(s) Reference
Class/Example
6,7-Dimethoxy-4- 0.016 pM (for a
anilinoguinazoline VEGFR-2 methylbenzamide [4]
derivatives derivative)
5-Anilino-8-
nitroquinazoline EGFR 12 nM [5]
derivatives
2, 4, and 6 substituted
_ _ CDK2 0.6 uM [5]
quinazolines
Piperazine
quinazoline-based CDK-4 0.007 pM [5]
derivative
Quinazoline-indazole
_ VEGFR-2 5.4 nM [5]
hybrid
2-Arylbenzimidazole- 6.10 uM (VEGFR-2),
thioquinazolin-4(3H)- VEGFR-2, BRAF 2.50 uM [4]
ones (BRAFV600E)
Quinazolinone N- 0.29 uM (VEGFR-2),
_ VEGFR-2, FGFR-1 [4]
acetohydrazides 0.35 pM (FGFR-1)

4,6-Disubstituted
0.51 uM (HCT-116),

quinazoline PI3K
2.10 pM (MCF-7)

derivatives

6,7-Disubstituted-4-
(arylamino) EGFR 2.1 nM

quinazoline derivative

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-
chloro-5-methoxyquinazoline and its derivatives.
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e Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,
gloves, and a lab coat.

e Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid
inhalation of dust or vapors. Avoid contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the
supplier.

Conclusion

4-Chloro-5-methoxyquinazoline is a valuable and versatile building block for the synthesis of
biologically active molecules, particularly kinase inhibitors for cancer therapy. Its key feature is
the reactive 4-chloro group, which allows for the straightforward introduction of diverse
functionalities through nucleophilic aromatic substitution. This guide provides researchers and
drug development professionals with essential technical information to effectively utilize this
compound in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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